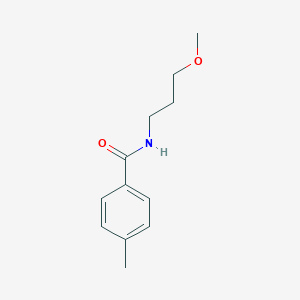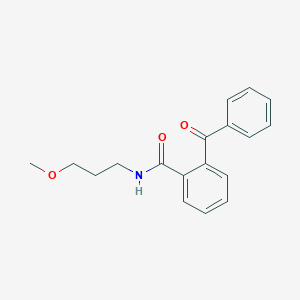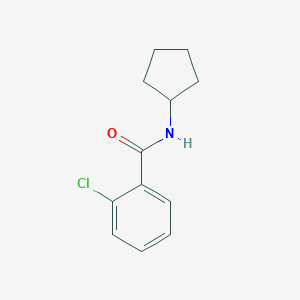
2-chloro-N-cyclopentylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-cyclopentylbenzamide, also known as CCNB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is used as a selective antagonist of the dopamine D2 receptor.
作用機序
The mechanism of action of 2-chloro-N-cyclopentylbenzamide involves its binding to the dopamine D2 receptor, which is a G protein-coupled receptor. 2-chloro-N-cyclopentylbenzamide acts as a competitive antagonist of the receptor, preventing dopamine from binding and activating the receptor. This results in a decrease in dopamine release and a reduction in the downstream signaling pathways that are involved in the regulation of reward, motivation, and motor control.
Biochemical and physiological effects:
2-chloro-N-cyclopentylbenzamide has been shown to have significant effects on dopamine neurotransmission in the brain. It has been found to reduce dopamine release in the striatum, which is associated with a reduction in reward-seeking behavior and motor activity. 2-chloro-N-cyclopentylbenzamide has also been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and amphetamine, suggesting its potential as a treatment for drug addiction.
実験室実験の利点と制限
2-chloro-N-cyclopentylbenzamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the dopamine D2 receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, 2-chloro-N-cyclopentylbenzamide has some limitations as well. It has a relatively short half-life and is rapidly metabolized in vivo, which can make it difficult to maintain a stable concentration in experiments. Additionally, 2-chloro-N-cyclopentylbenzamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research on 2-chloro-N-cyclopentylbenzamide. One area of interest is the development of more stable and bioavailable analogs of 2-chloro-N-cyclopentylbenzamide that can be used in vivo. Another area of interest is the investigation of the potential therapeutic applications of 2-chloro-N-cyclopentylbenzamide in other diseases such as depression and anxiety disorders. Finally, the role of 2-chloro-N-cyclopentylbenzamide in the regulation of other neurotransmitter systems such as serotonin and norepinephrine is an area of ongoing research.
合成法
The synthesis of 2-chloro-N-cyclopentylbenzamide involves the reaction between 2-chlorobenzoyl chloride and cyclopentylamine in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained after purification through column chromatography. The yield of 2-chloro-N-cyclopentylbenzamide is typically around 70-80%.
科学的研究の応用
2-chloro-N-cyclopentylbenzamide has been extensively studied for its potential therapeutic applications in various diseases such as schizophrenia, Parkinson's disease, and drug addiction. It has been found to be a potent and selective antagonist of the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission in the brain. 2-chloro-N-cyclopentylbenzamide has been shown to reduce dopamine release in the striatum, which is a key brain region involved in the reward system and motor control.
特性
分子式 |
C12H14ClNO |
|---|---|
分子量 |
223.7 g/mol |
IUPAC名 |
2-chloro-N-cyclopentylbenzamide |
InChI |
InChI=1S/C12H14ClNO/c13-11-8-4-3-7-10(11)12(15)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,14,15) |
InChIキー |
CPNGSHJWSSUBEM-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2Cl |
正規SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



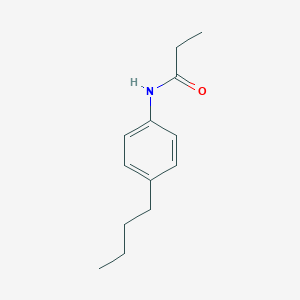
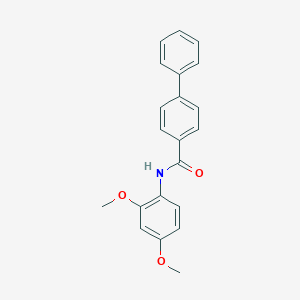
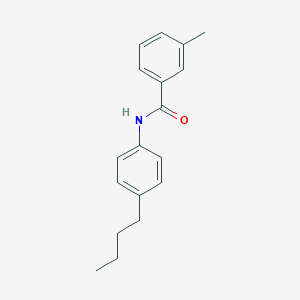

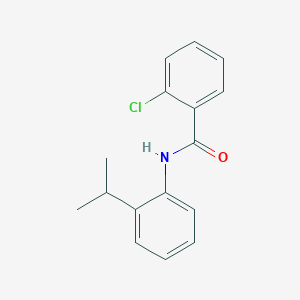
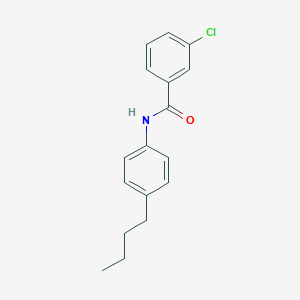


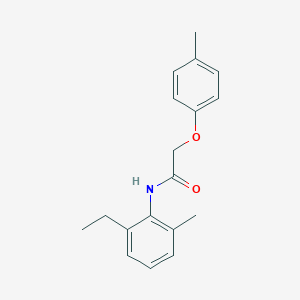

![N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B291804.png)

